molecular formula C11H16N2S B5058227 N-(2-isopropylphenyl)-N'-methylthiourea

N-(2-isopropylphenyl)-N'-methylthiourea

Cat. No. B5058227
M. Wt: 208.33 g/mol
InChI Key: RPPPCHIUZRCXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-N'-methylthiourea (IMTU) is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It belongs to the class of thiourea derivatives and has been studied for its various biological effects.

Mechanism of Action

The exact mechanism of action of N-(2-isopropylphenyl)-N'-methylthiourea is not fully understood. However, it has been suggested that N-(2-isopropylphenyl)-N'-methylthiourea may act on various cellular pathways such as oxidative stress, inflammation, and apoptosis. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It also has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-N'-methylthiourea has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It also has been reported to regulate glucose metabolism and improve insulin sensitivity. Furthermore, N-(2-isopropylphenyl)-N'-methylthiourea has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.

Advantages and Limitations for Lab Experiments

N-(2-isopropylphenyl)-N'-methylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify. It also has low toxicity and can be used at a wide range of concentrations. However, one limitation of N-(2-isopropylphenyl)-N'-methylthiourea is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-isopropylphenyl)-N'-methylthiourea. One area of interest is its potential therapeutic effects in cancer treatment. Further research is needed to determine the exact mechanism of action of N-(2-isopropylphenyl)-N'-methylthiourea in inducing apoptosis in cancer cells. Another area of interest is its potential neuroprotective effects in neurodegenerative disorders. Future studies could investigate the use of N-(2-isopropylphenyl)-N'-methylthiourea as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of N-(2-isopropylphenyl)-N'-methylthiourea in animal models and clinical trials.
In conclusion, N-(2-isopropylphenyl)-N'-methylthiourea is a promising compound for scientific research. It has potential therapeutic effects in various diseases such as cancer, diabetes, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. N-(2-isopropylphenyl)-N'-methylthiourea has several advantages for lab experiments, but also has limitations. Further research is needed to determine the full potential of N-(2-isopropylphenyl)-N'-methylthiourea in scientific research.

Synthesis Methods

N-(2-isopropylphenyl)-N'-methylthiourea can be synthesized by reacting 2-isopropylphenylisothiocyanate with methylamine. The resulting compound is then purified through recrystallization. The yield of this method is reported to be around 70%.

Scientific Research Applications

N-(2-isopropylphenyl)-N'-methylthiourea has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor properties by inducing apoptosis in cancer cells. It also has potential anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. In addition, N-(2-isopropylphenyl)-N'-methylthiourea has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-methyl-3-(2-propan-2-ylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-8(2)9-6-4-5-7-10(9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPPCHIUZRCXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(2-propan-2-ylphenyl)thiourea

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